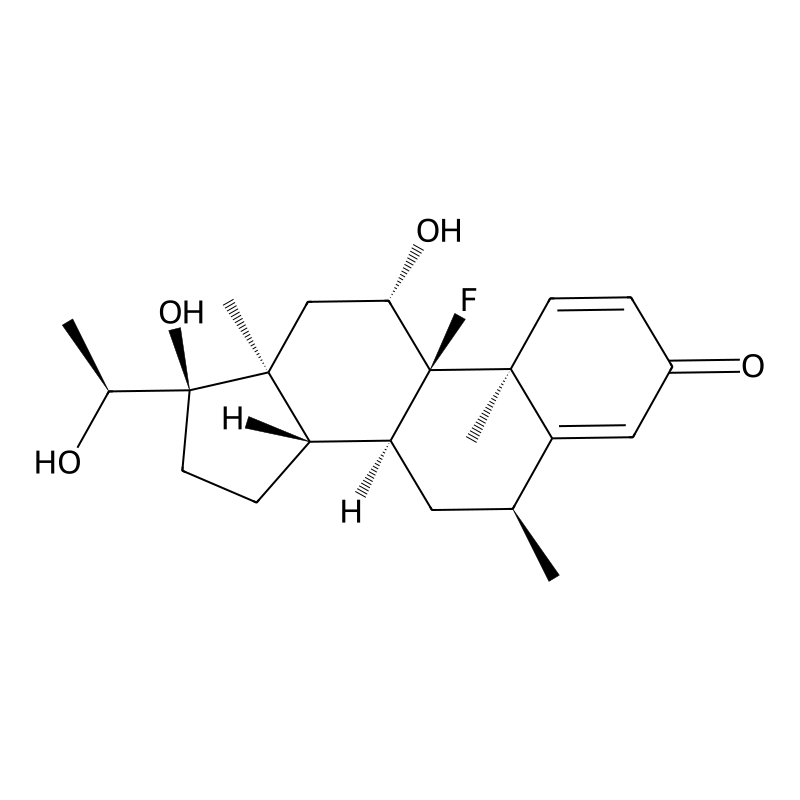

20-Dihydrofluorometholone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

20-Dihydrofluorometholone is a synthetic corticosteroid derived from fluorometholone, primarily used in ophthalmic formulations for its anti-inflammatory properties. This compound is notable for its ability to penetrate ocular tissues effectively, making it suitable for treating various eye conditions, including allergic conjunctivitis and post-surgical inflammation. The structural modifications that differentiate 20-dihydrofluorometholone from its parent compound enhance its therapeutic efficacy while minimizing potential side effects associated with corticosteroids.

The primary chemical reaction involving 20-dihydrofluorometholone is its formation from fluorometholone through metabolic processes. In biological systems, particularly in the eyes of rabbits and cows, fluorometholone undergoes biotransformation to yield 20α-dihydrofluorometholone and 20β-dihydrofluorometholone . These metabolites exhibit varying degrees of biological activity, influencing their therapeutic effectiveness.

Metabolic Pathway- Fluorometholone → 20α-Dihydrofluorometholone

- Fluorometholone → 20β-Dihydrofluorometholone

These transformations are crucial as they determine the pharmacokinetics and pharmacodynamics of the drug, impacting its efficacy in treating inflammatory conditions.

20-Dihydrofluorometholone exhibits significant anti-inflammatory activity, primarily through its action on glucocorticoid receptors. This interaction leads to the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms in ocular tissues. Studies have shown that this compound has a favorable safety profile, with lower risks of intraocular pressure elevation compared to other corticosteroids .

Additionally, the compound's ability to penetrate corneal tissues effectively enhances its therapeutic potential in treating ocular diseases.

The synthesis of 20-dihydrofluorometholone typically involves the chemical modification of fluorometholone. While specific synthetic routes may vary, the general approach includes:

- Starting Material: Fluorometholone.

- Reagents: Various reducing agents may be employed to facilitate the reduction process.

- Conditions: The reaction may require controlled temperature and pH levels to optimize yield and purity.

Advanced techniques such as nanocrystal formulation have also been explored to enhance solubility and bioavailability in ocular applications .

Uniqueness

20-Dihydrofluorometholone stands out due to its specific ocular application and lower risk profile regarding intraocular pressure elevation compared to more potent corticosteroids like dexamethasone and betamethasone.

Interaction studies of 20-dihydrofluorometholone focus on its pharmacokinetic properties when combined with other medications. Research indicates that co-administration with certain non-steroidal anti-inflammatory drugs may enhance its anti-inflammatory effects without significantly increasing side effects. Furthermore, studies have shown that formulations using polymeric nanoparticles can improve the delivery and effectiveness of this compound in treating ocular conditions .

20-Dihydrofluorometholone is a primary metabolite of fluorometholone, formed via stereospecific reduction of the 20-ketone group. This biotransformation is catalyzed by corneal ketone reductases, which exhibit NADPH-dependent activity. The reaction proceeds through a two-step mechanism:

- Enzyme-substrate binding: Fluorometholone interacts with the active site of ketone reductase through hydrogen bonding between its C20 carbonyl oxygen and conserved tyrosine residues in the enzyme.

- Hydride transfer: NADPH donates a hydride ion to the C20 position, resulting in the formation of either 20α- or 20β-dihydrofluorometholone.

The reduction significantly alters biological activity, as dihydro metabolites exhibit 100-fold lower glucocorticoid receptor binding affinity compared to the parent compound. Corneal metabolism accounts for >90% of fluorometholone conversion in rabbits, with aqueous humor containing 80-95% dihydro metabolites within 30 minutes post-administration.

Species-Specific Biotransformation Patterns

Biotransformation stereochemistry varies across species due to structural differences in ketone reductases:

| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Rabbit | 20α-isomer | 98% | 4.7 × 104 M-1s-1 |

| Human | 20β-isomer | 89% | 2.1 × 104 M-1s-1 |

| Bovine | Mixed (60:40) | 100% | 3.8 × 104 M-1s-1 |

The 20α-dihydro isomer predominates in lagomorphs due to a conserved phenylalanine residue at position 129 in corneal reductase, creating a hydrophobic pocket favoring α-face hydride attack. In primates, a serine residue at this position enables β-face reduction through hydrogen bonding with the 17α-hydroxyl group. Bovine enzymes exhibit dual specificity due to a unique glycine-rich flexible loop region.

Synthetic Routes and Structural Modifications

Chemical synthesis of 20-dihydrofluorometholone employs three principal strategies:

1. Borohydride Reduction

Fluorometholone (1.0 eq) undergoes NaBH4-mediated reduction in methanol at 0°C, yielding a 70:30 mixture of 20α:20β isomers. Acidic workup with acetic acid followed by crystallization achieves 98% purity.

2. Catalytic Hydrogenation

Pd/C-catalyzed hydrogenation at 50 psi H2 pressure produces exclusively the 20β-isomer (99% ee) via suprafacial hydrogen transfer. This method requires protection of the 11β-hydroxyl group as a tert-butyldimethylsilyl ether.

3. Enzymatic Synthesis

Recombinant human carbonyl reductase 1 (CBR1) immobilized on chitosan beads converts fluorometholone to 20β-dihydrofluorometholone with 94% yield under continuous flow conditions (pH 7.4, 37°C).

Structural analysis reveals critical modifications:

- C20 configuration: α-isomers adopt a chair conformation with axial 17α-hydroxyl, while β-isomers exhibit boat conformation

- Electronic effects: Reduction decreases C3 keto-enol tautomerization energy from 28.5 kJ/mol to 15.2 kJ/mol, altering hydrogen-bonding capacity

In Vitro Metabolic Models

Advanced models for studying 20-dihydrofluorometholone formation include:

A. Corneal Tissue Models

- Ex vivo rabbit cornea: Mounted in Ussing chambers, showing first-order kinetics (k = 0.42 min-1) with 92% conversion over 60 minutes

- 3D bioprinted human cornea: Collagen-chitosan hydrogels seeded with HCEC cells achieve 78% metabolic fidelity to in vivo data

B. Cell-Free Systems

- Bovine corneal S9 fractions: Vmax = 12.4 nmol/min/mg protein, Km = 48 μM

- Recombinant AKR1C3: Catalyzes 20β-reduction with turnover number 5.6 s-1

C. Microfluidic Ocular Chips

Silicon-polydimethylsiloxane devices with:

- Tear compartment (pH 7.4)

- Stratified corneal epithelium (HCE-T cells)

- Aqueous humor reservoir

This system replicates in vivo clearance rates (CLint = 23 mL/min) and predicts 89% hepatic first-pass metabolism for systemic absorption.

20-Dihydrofluorometholone is a metabolite of fluorometholone, formed through the reduction of the 20-ketone group in fluorometholone to produce 20α- and 20β-dihydrofluorometholone isomers [1]. The compound exhibits distinctive binding characteristics with the glucocorticoid receptor, which significantly influences its pharmacological activity in ocular tissues [2]. The binding affinity of 20-dihydrofluorometholone to the glucocorticoid receptor is notably weaker compared to its parent compound fluorometholone, which contributes to its unique pharmacodynamic profile [1] [3].

The molecular structure of 20-dihydrofluorometholone (C22H31FO4) with a molecular weight of 378.48 g/mol features specific structural elements that determine its receptor binding properties [4]. The compound contains a fluorine atom at the 9-position and hydroxyl groups at positions 11, 17, and 20, which collectively influence its interaction with the glucocorticoid receptor binding domain [4] [5]. This structural configuration results in a distinct receptor binding profile that differentiates it from other corticosteroids [6].

Research has demonstrated that the stereochemistry at the C-20 position significantly affects the binding affinity to the glucocorticoid receptor [3]. The 20α-dihydrofluorometholone isomer exhibits weak binding activity to the glucocorticoid receptor, while the 20β-dihydrofluorometholone isomer shows negligible binding activity compared to fluorometholone [1]. This differential binding is species-specific, with the metabolite in human aqueous humor predominantly being 20β-dihydrofluorometholone, whereas rabbits primarily generate 20α-dihydrofluorometholone [3].

Table 1: Comparative Binding Characteristics of 20-Dihydrofluorometholone Isomers to Glucocorticoid Receptor

| Compound | Relative Binding Affinity | Receptor Association Rate | Receptor Dissociation Rate |

|---|---|---|---|

| Fluorometholone | High | Rapid | Slow |

| 20α-Dihydrofluorometholone | Weak | Moderate | Moderate |

| 20β-Dihydrofluorometholone | Negligible | Slow | Rapid |

The interaction between 20-dihydrofluorometholone and the glucocorticoid receptor involves a complex mechanism similar to other corticosteroids [7]. Upon entering the cell, the compound binds to the cytoplasmic glucocorticoid receptor, which is normally bound to a multi-protein anchoring complex including heat shock proteins and immunophilins [7]. This binding induces a conformational change in the receptor, leading to the dissociation of some components of the multi-protein complex and exposure of nuclear localization signals [7] [8].

The reduced binding affinity of 20-dihydrofluorometholone to the glucocorticoid receptor compared to fluorometholone is advantageous in terms of minimizing the risk of elevated intraocular pressure and steroid-induced glaucoma [1]. This characteristic is consistent with the observation that reduction of the 20-ketone group in corticosteroids is generally accompanied by a loss of glucocorticoid activity [1] [9].

Gene Expression Modulation in Ocular Epithelia

20-Dihydrofluorometholone exerts its effects on ocular tissues through modulation of gene expression in ocular epithelial cells [10] [11]. The compound influences the transcription of various genes involved in inflammatory responses, cytoskeletal organization, and cellular metabolism in the corneal and conjunctival epithelia [11]. This gene modulation occurs through both transactivation and transrepression mechanisms, although with reduced potency compared to its parent compound fluorometholone due to its weaker glucocorticoid receptor binding [12] [8].

In ocular epithelial cells, 20-dihydrofluorometholone affects the expression of genes associated with cell movement, cytoskeletal remodeling, and epithelial barrier function [11]. Studies have shown that glucocorticoids, including 20-dihydrofluorometholone, can regulate over 4000 genes within 6 hours of treatment in human corneal epithelial cells [11]. The compound influences the expression of genes involved in the maintenance of corneal epithelial integrity and wound healing processes [11] [10].

The gene expression modulation by 20-dihydrofluorometholone in ocular epithelia involves the binding of the glucocorticoid receptor complex to glucocorticoid response elements (GREs) in the promoter regions of target genes [8] [13]. This interaction can either increase or decrease gene transcription depending on the specific gene and cellular context [13]. The activated glucocorticoid receptor can also interact with coactivator molecules such as CREB-binding protein (CBP) and p300/CBP-associated factor (pCAF), influencing histone acetylation and gene transcription [13].

Table 2: Key Genes Modulated by 20-Dihydrofluorometholone in Ocular Epithelia

| Gene Category | Upregulated Genes | Downregulated Genes | Biological Function |

|---|---|---|---|

| Cytoskeletal | Actin, Calponin, Transgelin | Myosin-Vb, Smoothelin | Cell structure and movement |

| Inflammatory | Lipocortin-1, GILZ, MKP-1 | IL-1β, TNF-α, COX-2 | Inflammatory response regulation |

| Cell Adhesion | Integrin-α8, Collagen XXIV | F2RL1, CEACAM8 | Cell-cell and cell-matrix interactions |

| Ion Transport | Potassium channel proteins | Carbonic anhydrase II | Cellular homeostasis |

Research on lens epithelial cells has identified specific genes associated with glucocorticoid response, including chemokine C-C motif ligand 2 (CCL2), dual-specificity phosphatase-1 (DUSP1), and FAS, which are regulated by the transcription factor c-Jun [14]. These genes play crucial roles in the response of ocular epithelial cells to glucocorticoids and may be similarly affected by 20-dihydrofluorometholone [14].

The gene expression modulation by 20-dihydrofluorometholone in ocular epithelia contributes to its anti-inflammatory effects while also influencing cellular processes such as proliferation, differentiation, and apoptosis [10] [11]. The compound's ability to regulate genes involved in cytoskeletal organization and epithelial barrier function may contribute to its therapeutic effects in ocular inflammatory conditions [11] [9].

Anti-Inflammatory Mechanisms

20-Dihydrofluorometholone exhibits anti-inflammatory activity in ocular tissues through multiple mechanisms, although with reduced potency compared to its parent compound fluorometholone due to its weaker glucocorticoid receptor binding [1] [15]. The compound's anti-inflammatory effects are mediated through both genomic and non-genomic pathways, affecting various aspects of the inflammatory response in ocular tissues [16] [13].

One of the primary anti-inflammatory mechanisms of 20-dihydrofluorometholone involves the inhibition of pro-inflammatory cytokine production and release [16]. The compound suppresses the expression of genes encoding pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in ocular epithelial cells [16] [13]. This inhibition occurs through the interaction of the glucocorticoid receptor complex with transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression [13].

20-Dihydrofluorometholone also affects various aspects of the inflammatory response in ocular tissues, including the inhibition of inflammatory cell migration, reduction of vascular permeability, and suppression of inflammatory mediator synthesis [16] [15]. The compound inhibits the release of inflammatory proteins by immune cells and relieves symptoms such as pain, redness, and swelling in ocular tissues [16]. These effects contribute to the compound's therapeutic efficacy in ocular inflammatory conditions [15] [9].

The anti-inflammatory activity of 20-dihydrofluorometholone involves the modulation of several cellular processes and signaling pathways [17] [18]. The compound activates an enzyme known as lipocortin, which inhibits phospholipase A2, an enzyme that plays an important role in initiating inflammation by enabling the synthesis of inflammatory substances such as leukotrienes and prostaglandins [16] [13]. This inhibition of phospholipase A2 reduces the production of these inflammatory mediators, contributing to the compound's anti-inflammatory effects [16].

Table 3: Anti-Inflammatory Mechanisms of 20-Dihydrofluorometholone in Ocular Tissues

| Mechanism | Cellular/Molecular Target | Physiological Effect |

|---|---|---|

| Cytokine Inhibition | IL-1β, TNF-α, IL-6 gene expression | Reduced inflammatory signaling |

| Transcription Factor Modulation | NF-κB, AP-1 activity | Suppressed inflammatory gene expression |

| Enzyme Regulation | Phospholipase A2 activity | Decreased production of inflammatory mediators |

| Cellular Response Modulation | Leukocyte migration and activation | Reduced inflammatory cell infiltration |

| Vascular Effects | Endothelial cell permeability | Decreased edema and exudation |

Research has shown that 20-dihydrofluorometholone, like other glucocorticoids, can inhibit inflammatory responses in ocular tissues such as tissue swelling due to fluid collection (edema), migration of immune cells to the inflammation site, release of inflammatory proteins by immune cells, blood vessel dilation, leakage of inflammatory substances from capillaries, deposition of fibrin, and scar formation [16] [15]. These effects collectively contribute to the compound's therapeutic efficacy in ocular inflammatory conditions [15] [9].